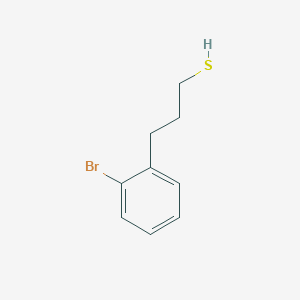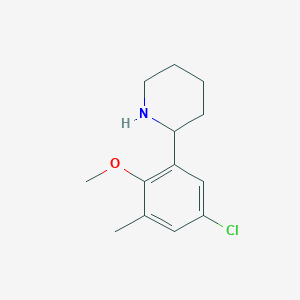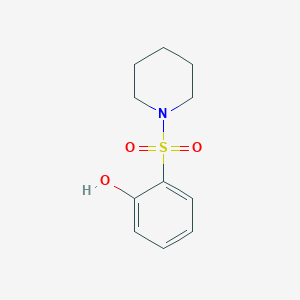
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by a chloro and trifluoromethyl substituent on a phenyl ring with an amine group on the propane chain. It is used in various scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis typically involves halogenation and amination reactions. Starting from 4-chloro-3-(trifluoromethyl)benzaldehyde, one can use reductive amination with isopropylamine under hydrogenation conditions.
Industrial Production Methods: : Industrially, this compound can be mass-produced using similar reaction mechanisms but scaled to handle larger quantities. Continuous flow reactors or batch processing techniques might be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound is versatile, undergoing oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the amine group to a ketone.
Reduction: : Use of sodium borohydride or lithium aluminum hydride for reducing specific substituents.
Substitution: : Nucleophilic substitution reactions often employ halogenating agents.
Major Products: : Depending on the reaction, products can vary from simple derivatives to complex compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It's utilized in synthetic organic chemistry as a building block for more complex molecules.
Biology: : Investigations into its potential biochemical interactions and uses in drug development.
Medicine: : Though not widely used medicinally, it serves as a precursor or intermediate in pharmaceutical synthesis.
Industry: : Applications in agrochemicals, materials science, and other industrial fields due to its stability and reactivity.
Wirkmechanismus
The compound interacts with various biochemical pathways, primarily through its amine group which can form hydrogen bonds and ionic interactions with biological targets. This allows it to influence enzyme activities or receptor bindings in medical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine: : Bromo group instead of chloro.
2-(4-Chloro-3-(difluoromethyl)phenyl)propan-2-amine: : Difluoromethyl group instead of trifluoromethyl.
Unique Features:
This should give you a solid overview of 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWJFPVLCQKJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
